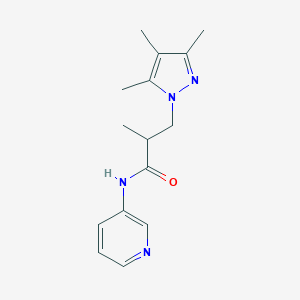
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein, which has been identified as a potential target for the treatment of various diseases.
作用機序
The mechanism of action of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves the inhibition of a specific protein, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The compound binds to the active site of the protein, thereby preventing its activity. This leads to the inhibition of various downstream signaling pathways, ultimately resulting in the suppression of disease progression.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The compound has also been shown to reduce inflammation and suppress the immune response in autoimmune disorders.
実験室実験の利点と制限
The advantages of using 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency, specificity, and selectivity towards the target protein. However, the compound has certain limitations, such as its low solubility in water and its instability under certain conditions. These limitations need to be considered while designing experiments involving this compound.
将来の方向性
There are several future directions of research involving 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the directions is to evaluate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further studies are required to understand its mechanism of action in detail and to identify potential biomarkers for patient selection. Finally, the development of more stable and soluble analogs of this compound could lead to improved therapeutic outcomes.
Conclusion
In conclusion, 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a promising chemical compound that has gained significant attention in scientific research. Its potent inhibition of a specific protein has identified it as a potential therapeutic target for various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research have been discussed in this paper. Further studies are required to fully understand the potential of this compound in disease treatment.
合成法
The synthesis of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves several steps. The first step is the reaction between 3-pyridinecarboxaldehyde and 3,4,5-trimethyl-1H-pyrazole to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanal. This intermediate is then reacted with methylamine to form 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. The yield of this reaction is approximately 50%.
科学的研究の応用
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein, which plays a crucial role in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its efficacy and safety in humans.
特性
製品名 |
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC名 |
2-methyl-N-pyridin-3-yl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H20N4O/c1-10(9-19-13(4)11(2)12(3)18-19)15(20)17-14-6-5-7-16-8-14/h5-8,10H,9H2,1-4H3,(H,17,20) |
InChIキー |
UFNZNTZDJMVZLX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
正規SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



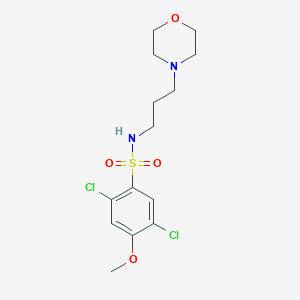



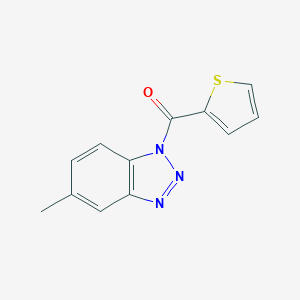
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
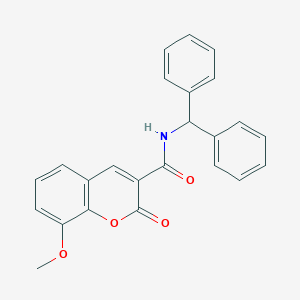
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

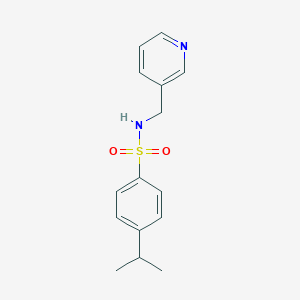
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

